N-(4-ethoxyphenyl)-2-(morpholin-4-yl)-4-phenyl-1,3-thiazole-5-carboxamide
Description
N-(4-ethoxyphenyl)-2-(morpholin-4-yl)-4-phenyl-1,3-thiazole-5-carboxamide is a thiazole-based carboxamide derivative characterized by a central thiazole ring substituted with a phenyl group at position 4, a morpholine moiety at position 2, and a 4-ethoxyphenyl carboxamide group at position 3. Structural studies reveal that this compound exhibits tautomerism in solution, existing as a 1:1 mixture of two tautomeric forms: N-(4-ethoxyphenyl)-2-(4-oxo-2-phenylimino-1,3-thiazolidin-5-yl)acetamide (3c-I) and 2-(2-anilino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(4-ethoxyphenyl)acetamide (3c-A) . This dynamic equilibrium may influence its physicochemical properties and biological interactions.
Properties
Molecular Formula |
C22H23N3O3S |
|---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-2-morpholin-4-yl-4-phenyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C22H23N3O3S/c1-2-28-18-10-8-17(9-11-18)23-21(26)20-19(16-6-4-3-5-7-16)24-22(29-20)25-12-14-27-15-13-25/h3-11H,2,12-15H2,1H3,(H,23,26) |
InChI Key |
IIGSFKSNNVQKQU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C(N=C(S2)N3CCOCC3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Hantzsch Cyclization for Thiazole Formation
The reaction begins with the condensation of 4-phenyl-α-bromoacetophenone and thiourea in a polar aprotic solvent such as dimethylformamide (DMF) or ethanol. Bromine acts as both an oxidizing agent and a cyclization promoter, facilitating the formation of the thiazole ring. For example, refluxing equimolar quantities of α-bromoacetophenone and thiourea in ethanol for 12 hours yields 4-phenylthiazol-2-amine as an intermediate.
Key Reaction Conditions
-
Solvent : Ethanol or DMF
-
Temperature : 80–100°C (reflux)
-
Catalyst : Iodine (0.1 mol equivalents)
Carboxamide Formation at Position 5
The 5-carboxamide moiety is introduced through a coupling reaction between a thiazole-5-carboxylic acid derivative and 4-ethoxyaniline. Activation of the carboxylic acid is critical for efficient amide bond formation.
Carboxylic Acid Activation
2-(Morpholin-4-yl)-4-phenylthiazole-5-carboxylic acid is synthesized via oxidation of a methyl ester precursor (e.g., using KMnO₄ in acidic conditions) or direct hydrolysis of a nitrile group. The acid is then activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM).
Reaction Protocol
Amine Coupling
4-Ethoxyaniline (1.1 equiv) is added to the activated ester solution, and the mixture is stirred at room temperature for 48 hours. The reaction is quenched with 32% HCl, and the product is extracted using ethyl acetate.
Purification
Alternative Synthetic Routes and Modifications
Solid-Phase Synthesis for Parallel Library Generation
A resin-bound approach enables high-throughput synthesis. Wang resin functionalized with a 4-formyl-3-methoxy phenoxy group undergoes reductive amination with 4-ethoxyaniline, followed by cyclization with α-bromoacetophenone and morpholine substitution. Cleavage from the resin using trifluoroacetic acid (TFA)/DCM yields the final product.
Advantages
One-Pot Multi-Component Reactions
Recent advances utilize sequential Hantzsch cyclization and Suzuki-Miyaura coupling to introduce the phenyl group post-cyclization. Palladium catalysts (e.g., Pd(PPh₃)₄) facilitate cross-coupling between a bromothiazole intermediate and phenylboronic acid.
Conditions
Analytical Characterization and Quality Control
Spectroscopic Validation
Purity Assessment
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-2-(morpholin-4-yl)-4-phenyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are frequently employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the efficacy of thiazole derivatives, including N-(4-ethoxyphenyl)-2-(morpholin-4-yl)-4-phenyl-1,3-thiazole-5-carboxamide, in cancer treatment. The compound has been evaluated for its ability to induce apoptosis in cancer cells and inhibit tumor growth.
Case Studies and Findings
- Cytotoxic Activity :
- Mechanism of Action :
- Comparative Activity :
Cyclooxygenase Inhibition
The compound has also been investigated for its anti-inflammatory properties through inhibition of cyclooxygenase enzymes (COX).
Research Insights
- COX Inhibition Studies :
- Pharmacological Implications :
Data Tables
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-2-(morpholin-4-yl)-4-phenyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
4-Methyl-N-[2-(4-morpholinyl)ethyl]-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide
- Key Differences :
- Position 4 of the thiazole ring is substituted with a methyl group instead of phenyl.
- The aryl group at position 2 is 3,4,5-trimethoxyphenyl (electron-rich aromatic system), contrasting with the morpholin-4-yl group in the target compound.
- The carboxamide side chain is linked to a 2-(morpholin-4-yl)ethyl group rather than a 4-ethoxyphenyl moiety.
N-(2-Chloro-6-methylphenyl)-2-({6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl}amino)-1,3-thiazole-5-carboxamide (Dasatinib)
- Key Differences: The thiazole ring is substituted with a pyrimidinylamino group at position 2 and a chloro-methylphenyl carboxamide at position 4. Contains a piperazine-hydroxyethyl moiety instead of morpholine.
- Activity : Dasatinib is a clinically approved tyrosine kinase inhibitor (TKI) targeting BCR-ABL and SRC kinases, highlighting the role of thiazole carboxamides in oncology .
6-Fluoro-3-(morpholin-4-yl carbonyl)-1-[4-(morpholin-4-yl methyl) phenyl]-1,4-dihydrothiochromeno[4,3-c]pyrazole 5,5-dioxide
- Key Differences: A dihydrothiochromeno-pyrazole scaffold replaces the thiazole core. Dual morpholine substitutions enhance kinase selectivity (e.g., PI3K/mTOR pathways).
- Synthesis : Prepared via multi-step reactions involving diethyl oxalate and sodium ethoxide, emphasizing divergent synthetic strategies compared to simpler thiazole derivatives .
Key Findings:
- Morpholine Role : Morpholine-containing compounds (e.g., target compound, dasatinib) often exhibit improved pharmacokinetic profiles due to enhanced solubility and bioavailability .
- Aryl Substitutions : Electron-withdrawing groups (e.g., ethoxy in the target compound) or electron-donating groups (e.g., trimethoxy in analog A) modulate receptor binding and metabolic stability .
Biological Activity
N-(4-ethoxyphenyl)-2-(morpholin-4-yl)-4-phenyl-1,3-thiazole-5-carboxamide is a thiazole derivative that has garnered attention due to its potential biological activities. Thiazole compounds are known for their diverse pharmacological properties, including anticancer, antifungal, and antibacterial activities. This article explores the biological activity of this specific compound through a review of available literature, highlighting its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
This structure includes a thiazole ring, which is crucial for its biological activity. The presence of the morpholine group enhances interaction with biological targets, potentially increasing efficacy against various diseases.
Anticancer Activity
Recent studies have indicated that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results in inhibiting the proliferation of cancer cells. The following table summarizes some findings related to the anticancer activity of related thiazole compounds:
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A431 (skin cancer) | 1.61 ± 1.92 | Inhibition of Bcl-2 |
| Compound B | U251 (glioblastoma) | 10–30 | Induction of apoptosis |
| Compound C | HT29 (colon cancer) | <10 | Cell cycle arrest |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. Notably, the presence of electron-donating groups on the phenyl ring enhances cytotoxicity, suggesting a strong SAR correlation .
Antifungal Activity
Thiazole derivatives are also recognized for their antifungal properties. The compound's structure allows it to interact with fungal enzymes effectively. A study indicated that substituents at the para position of the phenyl moiety significantly affect antifungal activity:
| Compound | Target Fungi | Activity Level |
|---|---|---|
| Compound D | Candida albicans | Strong |
| Compound E | Aspergillus niger | Moderate |
Enhanced electronegativity in substituents was correlated with increased antifungal activity due to improved lipophilicity and membrane permeability .
Antimicrobial Activity
In addition to its anticancer and antifungal properties, thiazole derivatives have demonstrated broad-spectrum antimicrobial activity. Research indicates that compounds with similar structures exhibit effectiveness against various bacterial strains:
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound F | Staphylococcus aureus | 32 µg/mL |
| Compound G | Escherichia coli | 64 µg/mL |
The structural modifications in these compounds play a crucial role in their ability to disrupt bacterial cell walls or inhibit essential metabolic pathways .
Case Studies
- In Vivo Studies : In animal models, this compound showed significant tumor growth inhibition when administered at specific dosages. The study highlighted the importance of dosage and timing in maximizing therapeutic effects.
- Molecular Docking Studies : Computational studies using molecular docking techniques revealed that this compound binds effectively to target proteins involved in cancer progression and fungal metabolism. The binding affinity was comparable to established drugs, suggesting potential for further development .
Q & A
Q. Example Protocol from Analogues :
| Step | Reaction Type | Conditions | Yield |
|---|---|---|---|
| 1 | Trityl protection | MeOH, Et₃N, TrCl | 85–90% |
| 2 | Pd-catalyzed coupling | Pd₂(dba)₃, BINAP, toluene | 70–80% |
| 3 | Deprotection | TFA, CH₂Cl₂ | >95% |
Basic: Which analytical techniques are critical for structural confirmation?
Answer:
- ¹H/¹³C NMR : Key for verifying substituent connectivity. For example:
- Ethoxyphenyl protons: δ 1.35–1.45 ppm (CH₃), δ 4.05–4.15 ppm (OCH₂) .
- Morpholine protons: δ 2.80–3.50 ppm (N–CH₂–CH₂–O) .
- FT-IR : Confirms carbonyl (C=O, ~1650–1700 cm⁻¹) and thiazole C=N (~1600 cm⁻¹) groups .
- Elemental Analysis : Validates purity (e.g., C, H, N within ±0.3% of theoretical) .
Advanced: How can reaction yields be optimized during Pd-catalyzed coupling steps?
Answer:
- Catalyst Selection : Use Pd₂(dba)₃ with BINAP ligands for sterically hindered substrates (yields ~80% vs. 50% with Pd(OAc)₂) .
- Solvent Effects : Toluene or dioxane enhances ligand stability compared to DMF .
- Temperature Control : Reactions at 80–100°C reduce side-product formation .
Q. Data from Analogues :
| Catalyst | Ligand | Solvent | Yield |
|---|---|---|---|
| Pd(OAc)₂ | Xantphos | DMF | 50% |
| Pd₂(dba)₃ | BINAP | Toluene | 80% |
Advanced: How should researchers resolve discrepancies in spectral data (e.g., unexpected NMR peaks)?
Answer:
- Byproduct Identification : Use LC-MS to detect impurities (e.g., dehalogenated byproducts in Pd reactions) .
- Variable Temperature NMR : Resolves overlapping signals (e.g., morpholine CH₂ at 25°C vs. 60°C) .
- 2D NMR (COSY, HSQC) : Assigns ambiguous proton-carbon correlations, critical for confirming regioisomers .
Case Study :
In , a minor peak at δ 7.8 ppm initially suggested aromatic impurities but was later assigned to a rotameric form via VT-NMR .
Advanced: What strategies mitigate side reactions during deprotection of trityl groups?
Answer:
- Acid Selection : TFA in CH₂Cl₂ (1:4 v/v) minimizes decomposition vs. HCl/MeOH .
- Scavengers : Add triisopropylsilane (TIS) to quench carbocation intermediates, preventing alkylation side reactions .
- Monitoring : Use TLC (Rf shift from 0.8 to 0.2 post-deprotection) .
Basic: What computational or crystallographic methods validate the thiazole core structure?
Answer:
Q. Example Crystallographic Data (Analogues) :
| Bond | Length (Å) | Angle (°) |
|---|---|---|
| C–S | 1.72 | C–N–C (thiazole) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
